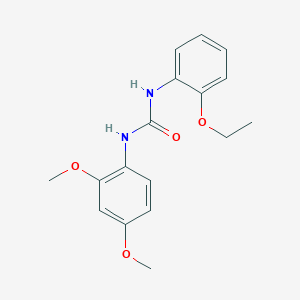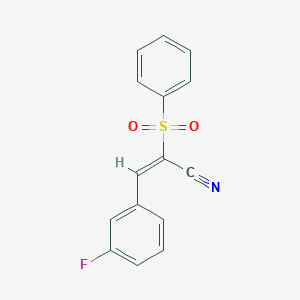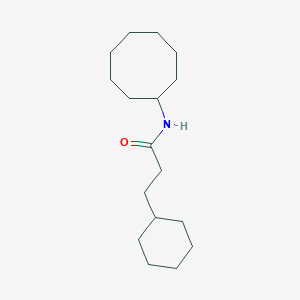
N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea, commonly known as DMEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEU is a urea derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of DMEU varies depending on its application. In cancer treatment, DMEU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes treatment, DMEU improves glucose uptake by activating AMPK signaling pathway. In herbicide application, DMEU selectively inhibits photosynthesis in weeds by binding to the QB site of photosystem II. In material science, DMEU acts as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
DMEU has been shown to have various biochemical and physiological effects. In cancer treatment, DMEU has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In diabetes treatment, DMEU has been shown to improve insulin sensitivity and glucose uptake in muscle cells. In herbicide application, DMEU has been shown to selectively inhibit photosynthesis in weeds without affecting the growth of crops. In material science, DMEU has been shown to improve the mechanical and thermal properties of materials.
Vorteile Und Einschränkungen Für Laborexperimente
DMEU has several advantages for lab experiments, including its high purity, stability, and availability. However, DMEU also has some limitations, such as its relatively low solubility in water and some organic solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for DMEU research, including the synthesis of new derivatives with improved properties, the investigation of its potential applications in other fields, and the development of new methods for its synthesis and purification. Additionally, further studies are needed to fully understand the mechanism of action of DMEU in different applications and to optimize its use in various fields.
Conclusion:
In conclusion, DMEU is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMEU can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DMEU has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for DMEU research, and further studies are needed to fully understand its potential applications and optimize its use in various fields.
Synthesemethoden
DMEU can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4-dimethoxyaniline and 2-ethoxyaniline with urea in the presence of a catalyst. The reaction takes place under reflux conditions and yields a white solid, which is then purified using recrystallization. The purity of the synthesized DMEU can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMEU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMEU has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, DMEU has been used as a herbicide due to its selective inhibition of photosynthesis in weeds. In material science, DMEU has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-15-8-6-5-7-13(15)18-17(20)19-14-10-9-12(21-2)11-16(14)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBAKYRDFRZGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)



![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)

![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)


![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

